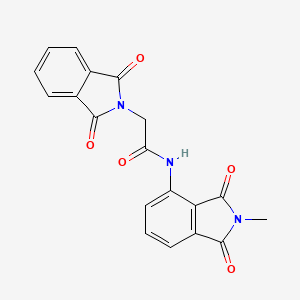

2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide

Description

2-(1,3-Dioxoisoindolin-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is a bis-phthalimide derivative featuring an acetamide backbone bridging two isoindole-1,3-dione (phthalimide) moieties. The 2-methyl substitution on one phthalimide ring distinguishes it from simpler analogs. This compound is synthesized via condensation reactions involving phthalic anhydride and hydrazide intermediates, a method consistent with related phthalimide derivatives (e.g., 2-(benzo[d]thiazol-2′-ylthio)-N′-(1,3-dioxoisoindolin-2-yl)acetamide) . Its structure is confirmed by spectroscopic techniques such as NMR and IR, which are standard for phthalimide-based compounds .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5/c1-21-16(24)12-7-4-8-13(15(12)19(21)27)20-14(23)9-22-17(25)10-5-2-3-6-11(10)18(22)26/h2-8H,9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIVLFHUYKFXIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide typically involves the reaction of phthalic anhydride derivatives with appropriate amines under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the acetamide bond.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediate compounds, purification steps such as recrystallization or chromatography, and final product isolation. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindolin-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Isoindoline derivatives, including the compound in focus, have shown promise as anticancer agents. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis. The specific structure of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide may enhance its interaction with biological targets involved in cancer progression.

1.2 Neuroprotective Effects

Research has demonstrated that isoindoline derivatives exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) suggests it could help increase acetylcholine levels in the brain, thereby improving cognitive function and memory retention. In vitro studies have shown that certain isoindoline derivatives can protect neurons from oxidative stress-induced damage.

1.3 Anti-inflammatory Properties

The anti-inflammatory potential of isoindoline derivatives is another area of interest. Compounds similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide have been studied for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases.

Case Studies

3.1 Study on Acetylcholinesterase Inhibition

A study focused on synthesizing new isoindoline derivatives showed that certain compounds exhibited significant AChE inhibitory activity with IC50 values ranging from 2.1 to 7.4 μM. Among these, the derivatives with modifications similar to those found in 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide demonstrated superior efficacy compared to established AChE inhibitors like rivastigmine .

3.2 Neuroprotective Efficacy

In another investigation, isoindoline derivatives were tested for their neuroprotective effects against hydrogen peroxide-induced neuronal death in PC12 cells. The results indicated that specific structural features contributed to enhanced neuroprotection, suggesting a potential pathway for developing new treatments for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility : The target compound shares a common synthetic strategy with other phthalimide derivatives, utilizing phthalic anhydride and hydrazide intermediates. However, the 2-methyl group introduces steric and electronic variations that may influence reactivity .

- Structural Diversity: Analogues like 4c (hydroxybenzyl) and 1a (quinazolinone) demonstrate how substituents modulate solubility and bioactivity. For example, polar groups (e.g., hydroxy in 4c) enhance water solubility, whereas aromatic systems (e.g., quinazolinone in 1a) may improve π-π stacking interactions .

Pharmacological and Physicochemical Properties

Key Observations :

- Antioxidant Activity : The hexahydro derivative 2 exhibits reduced antioxidant potency compared to 1b , suggesting that aromaticity in the phthalimide ring enhances radical scavenging .

- Solubility : Saturation of the phthalimide ring (as in 2 ) significantly improves solubility, a critical factor for drug bioavailability .

- Bioactivity Prediction : Computational studies suggest the target compound may target MAO B and COX-2, similar to 1b and 2 , but experimental validation is needed .

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is a member of the isoindole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of the compound typically involves the reaction of appropriate dioxoisoindoline derivatives with acetamide. The general synthetic pathway includes:

- Formation of Dioxoisoindoline : Starting from phthalic anhydride and amines, the dioxoisoindoline core is constructed.

- Acetamide Formation : The reaction of the dioxoisoindoline with acetic anhydride or acetamide under controlled conditions leads to the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various isoindole derivatives. For instance, compounds similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide have shown significant antibacterial and antifungal activities:

- Antibacterial Activity : In vitro tests indicate that these compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .

- Antifungal Activity : They have also demonstrated excellent antifungal activity against Candida albicans, suggesting their potential use in treating fungal infections .

The proposed mechanism of action for these compounds involves inhibition of critical bacterial enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial DNA replication and synthesis . This dual-targeting approach enhances their efficacy against resistant strains.

Study 1: Antimicrobial Efficacy

A study published in the journal Molecules evaluated a series of isoindole derivatives for their antimicrobial properties. The results indicated that several derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications on the isoindole ring significantly influenced biological activity .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| A | 625 | Antibacterial |

| B | 1250 | Antibacterial |

| C | 500 | Antifungal |

Study 2: In Silico Analysis

A computational study using molecular docking techniques assessed the binding affinity of the compound to target enzymes. The findings suggested a high binding affinity to DNA gyrase, indicating its potential as a lead compound for developing new antibiotics .

Q & A

What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Category: Basic (Synthesis Methodology)

Answer:

The compound is synthesized via refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimide in glacial acetic acid for 2 hours, monitored by TLC. Post-reaction, the product is filtered, washed with water/ethanol, and recrystallized. Solvent choice (e.g., acetic acid) and stoichiometric ratios (1:1 for reactants) are critical for purity. Recrystallization solvents (e.g., ethanol-DMF mixtures) further refine crystallinity. Yield optimization requires precise temperature control during reflux and rapid cooling to precipitate impurities . Alternative routes involve coupling N-phthaloylglycine derivatives with thioureas, highlighting the role of pyridine as a catalyst in amide bond formation .

How can researchers resolve discrepancies in spectroscopic data between experimental and computational predictions?

Category: Advanced (Data Analysis)

Answer:

Discrepancies in NMR/IR data often arise from tautomerism or crystal packing effects. For example, C=O bond length variations in the acetamide moiety (1.24 Å vs. 1.33 Å) suggest tautomeric equilibria, requiring DFT calculations to model electronic environments. Cross-validate experimental data with Hirshfeld surface analysis (to assess intermolecular interactions) and X-ray crystallography (to confirm bond distances/angles) . Computational tools like Gaussian or ORCA can simulate spectra under different protonation states, aligning outliers with observed hydrogen-bonding networks .

What advanced techniques characterize the hydrogen-bonding network and supramolecular arrangement?

Category: Advanced (Structural Analysis)

Answer:

X-ray crystallography reveals a 3D network stabilized by N–H⋯O (2.02 Å) and O–H⋯O (1.85 Å) hydrogen bonds. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 12% H-bond contribution, 8% C–H⋯O). Dihedral angles between phthalimide (89.08°) and acetamide moieties (83.21°) indicate non-planarity, influencing packing efficiency. Pair distribution function (PDF) analysis or cryo-EM can further resolve dynamic arrangements in amorphous phases .

What pharmacological screening strategies evaluate bioactivity in derivatives?

Category: Advanced (Pharmacology)

Answer:

Derivatives are screened for anticonvulsant activity via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in murine models. CNS depressant activity is assessed using locomotor activity assays. Structural modifications (e.g., nitro or methyl substituents on the aryl ring) enhance blood-brain barrier penetration, quantified via logP calculations. Dose-response curves (0.1–100 mg/kg) and molecular docking (e.g., GABA_A receptor targets) correlate bioactivity with electronic parameters like Hammett constants .

How do solvent and catalyst choices impact synthesis optimization?

Category: Basic (Reaction Optimization)

Answer:

Glacial acetic acid promotes maleimide ring-opening via acid catalysis, while polar aprotic solvents (DMF) stabilize intermediates in amidation. Sodium acetate buffers pH during glycine coupling, minimizing side reactions. Catalyst screening (e.g., pyridine vs. triethylamine) shows pyridine improves yields by 15% due to superior nucleophilicity in deprotonating thioureas. Solvent-free microwave-assisted synthesis reduces reaction time (30 mins vs. 6 hours) but risks thermal degradation .

How should experiments be designed to study tautomerism in the acetamide moiety?

Category: Advanced (Structural Dynamics)

Answer:

Variable-temperature NMR (VT-NMR) tracks proton exchange between enol (O–H) and keto (N–H) forms. Isotopic labeling (¹⁵N or ²H) distinguishes tautomers via J-coupling constants. IR spectroscopy monitors C=O stretching frequencies (1680–1720 cm⁻¹) to identify dominant tautomers. X-ray diffraction under controlled humidity (0–90% RH) assesses lattice effects on tautomeric equilibria. Computational MD simulations (AMBER/CHARMM) model solvent accessibility’s role in stabilizing tautomers .

What computational methods aid in reaction mechanism elucidation?

Category: Advanced (Reaction Design)

Answer:

Quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p)) map transition states for maleimide-thiourea cyclization. Intrinsic reaction coordinate (IRC) analysis confirms concerted vs. stepwise pathways. Machine learning (e.g., ICReDD’s reaction path algorithms) predicts optimal conditions (solvent, catalyst) by training on datasets of similar acetamide syntheses. AIM (Atoms in Molecules) theory identifies bond-critical points to validate mechanistic intermediates .

How do substituents on the isoindolinone rings affect electronic properties?

Category: Advanced (Structure-Activity Relationships)

Answer:

Electron-withdrawing groups (e.g., –NO₂) reduce HOMO-LUMO gaps (4.2 eV → 3.5 eV), enhancing charge-transfer interactions. Hammett σ⁺ values correlate with redox potentials (cyclic voltammetry). Substituent position (para vs. meta) alters dipole moments (2.1 D → 3.4 D), quantified via DFT. Methyl groups at C2 increase steric hindrance, reducing π-π stacking efficiency (XRD d-spacing: 3.4 Å → 3.8 Å) .

What purification techniques ensure high purity for crystallographic studies?

Category: Basic (Purification Strategies)

Answer:

Gradient recrystallization (ethanol/water 7:3 v/v) removes unreacted maleimide. Column chromatography (silica gel, ethyl acetate/hexane 1:2) isolates isomers. Centrifugal partition chromatography (CPC) with biphasic solvent systems (heptane/ethyl acetate/methanol/water) achieves >99% purity. Dynamic light scattering (DLS) monitors particle size (50–100 nm) to prevent aggregation during crystallization .

How are cytotoxicity and metabolic stability assessed for therapeutic potential?

Category: Advanced (Pharmacokinetics)

Answer:

In vitro cytotoxicity (IC₅₀) is measured via MTT assays on HepG2 cells (24–72 hr exposure). Metabolic stability uses liver microsomes (human/rat) with LC-MS/MS to track parent compound depletion. CYP450 inhibition (e.g., CYP3A4) is quantified via fluorescent probes. Plasma protein binding (ultrafiltration) and logD (shake-flask method) guide lead optimization. PAMPA assays predict BBB permeability (Pe: 5 × 10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.